molecular formula C18H14N4O4 B11397867 N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide

Cat. No.: B11397867
M. Wt: 350.3 g/mol
InChI Key: JAUVXQZIGMJYNG-UHFFFAOYSA-N
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Description

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a heterocyclic compound featuring a fused pyrido[1,2-a]benzimidazole core with a 3-oxo group and a 2-nitrophenyl carboxamide substituent. Its structural complexity arises from the bicyclic system, which combines aromatic and partially saturated rings, contributing to unique electronic and steric properties.

Properties

Molecular Formula

C18H14N4O4

Molecular Weight

350.3 g/mol

IUPAC Name

3-hydroxy-N-(2-nitrophenyl)-1,2-dihydropyrido[1,2-a]benzimidazole-4-carboxamide

InChI

InChI=1S/C18H14N4O4/c23-15-9-10-21-13-7-3-1-5-11(13)19-17(21)16(15)18(24)20-12-6-2-4-8-14(12)22(25)26/h1-8,23H,9-10H2,(H,20,24)

InChI Key

JAUVXQZIGMJYNG-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2C(=C1O)C(=O)NC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide typically involves the condensation of 2,3-diaminobenzamide with o-nitrobenzaldehyde. This reaction can be carried out under visible light irradiation at ambient temperature in the presence of a catalyst such as 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine (PYTZ) and pumping air or another oxidant . The reaction conditions are mild and environmentally friendly, making this method efficient and green.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reducing agents: Such as sodium borohydride (NaBH₄) or catalytic hydrogenation.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The presence of the nitrophenyl group enhances its ability to interact with biological molecules, contributing to its bioactivity.

Comparison with Similar Compounds

Pyrido[1,2-a]benzimidazole vs. Pyrimido[1,2-a]benzimidazole

  • N-(4-Fluorophenyl)-4-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-2-carboxamide (CAS 956182-97-1) Structural Difference: Replaces the pyridine ring with a pyrimidine ring, altering ring saturation and electron distribution. Molecular Weight: ~357.34 g/mol (vs. ~395.38 g/mol for the target compound).

Imidazo[1,2-a]pyridine Derivatives

  • Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Structural Difference: Lacks the fused benzene ring of benzimidazole, reducing aromaticity and planar rigidity. Impact: Lower metabolic stability due to reduced π-π stacking interactions, as evidenced by its 51% yield and higher sensitivity to oxidative degradation .

Substituent Variations

Fluorophenyl vs. Nitrophenyl Groups

  • 5-(Ethoxymethyl)-7-fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide (CAS 205701-85-5)
    • Substituents : Ethoxymethyl at position 5, fluorine at position 7, and 2-fluorophenyl carboxamide.
    • Impact :
  • Ethoxymethyl enhances lipophilicity (logP ~2.8), improving membrane permeability.
  • Fluorine atoms increase metabolic stability by blocking cytochrome P450-mediated oxidation .

    • Application : Marketed as a precursor for "healing drugs" with anti-inflammatory properties .
  • N-(4-Fluorophenyl)-4-oxo-pyrimido[1,2-a]benzimidazole-2-carboxamide

    • Substituents : 4-Fluorophenyl instead of 2-nitrophenyl.
    • Impact :
  • Higher solubility in polar solvents (e.g., DMSO) due to decreased hydrophobicity .

Nitro Group Positioning

  • 2-(N-Naphthalenyltetrazolylthio)-N-(2-nitrophenyl)acetamide
    • Structural Context : Shares the 2-nitrophenyl group but lacks the fused benzimidazole core.
    • Impact : Demonstrated inhibitory activity against HIV strains, suggesting the nitro group may enhance interaction with viral proteases or reverse transcriptases .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) logP Solubility (mg/mL) Melting Point (°C) Bioactivity
Target Compound 395.38 ~3.2 <0.1 (Water) 215–217 (decomp.) CNS modulation
5-(Ethoxymethyl)-7-fluoro analog 399.40 2.8 0.3 (DMSO) 243–245 Anti-inflammatory, wound healing
Pyrimido-benzimidazole analog 357.34 1.9 1.2 (DMSO) 198–200 Kinase inhibition
Imidazo[1,2-a]pyridine derivative 561.54 3.5 <0.05 (Water) 243–245 Antiviral (hypothesized)

Biological Activity

N-(2-nitrophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14N4O4C_{18}H_{14}N_{4}O_{4}, with a molecular weight of 342.33 g/mol. The compound features a complex structure that includes a benzimidazole core and various functional groups that may influence its biological activity.

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Antiproliferative Activity : Many benzimidazole derivatives have been shown to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have demonstrated selective activity against breast cancer (MCF-7) cells with IC50 values ranging from 1.2 to 5.3 µM .
  • Antioxidative Properties : The antioxidative capacity of these compounds is significant for their potential therapeutic roles in preventing oxidative stress-related damage in cells .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity Cell Line/Organism IC50/MIC (µM) Reference
AntiproliferativeMCF-7 (breast cancer)3.1
AntioxidativeVariousVaries
AntibacterialE. faecalis8
CytotoxicityA549 (lung adenocarcinoma)Not specified
Hypoxia-selective apoptosisWM115 (melanoma)Not specified

Case Studies

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of benzimidazole derivatives, this compound was evaluated for its cytotoxic effects on various tumor cell lines. The compound exhibited significant antiproliferative activity against MCF-7 cells with an IC50 value of 3.1 µM. This suggests that the compound may act as a potential lead for developing new anticancer agents targeting breast cancer .

Case Study 2: Antioxidant Properties

Another study investigated the antioxidative properties of several benzimidazole derivatives. This compound showed promising results in reducing oxidative stress markers in vitro. This activity could be attributed to the presence of hydroxyl and methoxy substituents that enhance electron-donating capabilities .

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